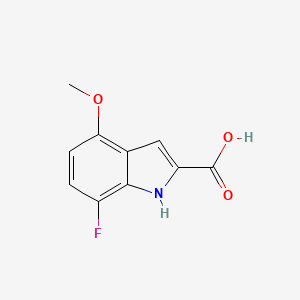
7-氟-4-甲氧基-1H-吲哚-2-羧酸
描述
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
科学研究应用
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid The compound has a predicted density of 1466±006 g/cm3 and a predicted boiling point of 4649±400 °C . It is slightly soluble in DMSO and Methanol . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid The compound is recommended to be stored in a -20°c freezer , suggesting that temperature may play a role in maintaining its stability.
生化分析
Biochemical Properties
Indole derivatives, including 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid, interact with multiple receptors, contributing to their broad-spectrum biological activities . They exhibit several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .
Cellular Effects
7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid, like other indole derivatives, exerts profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid vary with different dosages in animal models
Metabolic Pathways
7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.
Subcellular Localization
Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoroindole: Another fluorinated indole derivative with different biological activities.
4-methoxyindole: A methoxy-substituted indole with distinct chemical properties.
Uniqueness
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the combination of fluorine and methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRPPJGVZXBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)
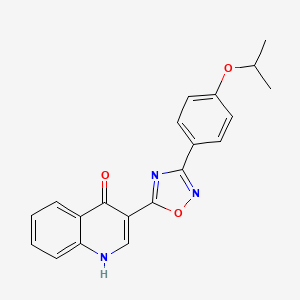
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2577998.png)
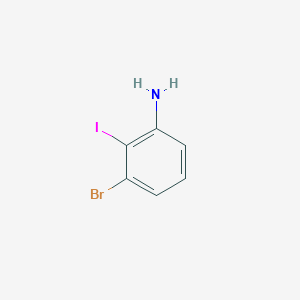
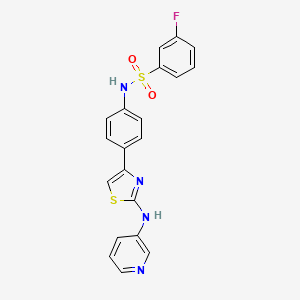
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)
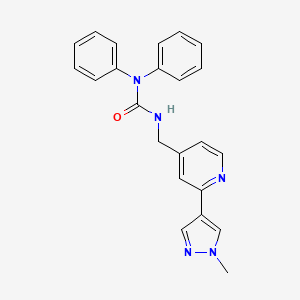
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
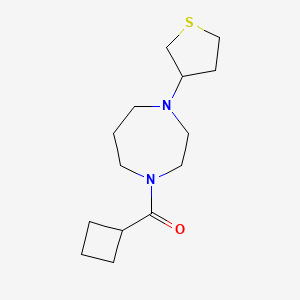
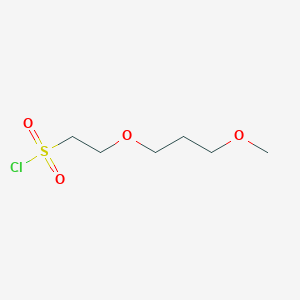
![methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2578017.png)
